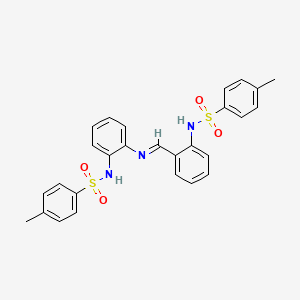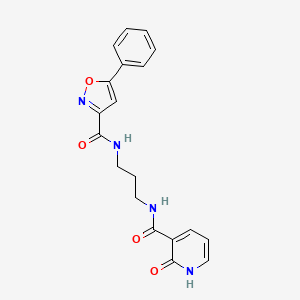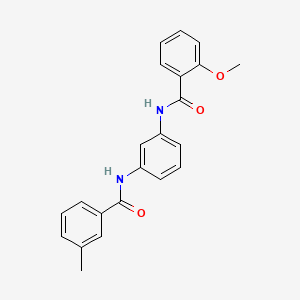
MP-A08
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a complex structure with the linear formula: C26H24N2O4S4 .
Molecular Structure Analysis
The compound has a complex molecular structure. The SMILES string representation is O=S (NC1=C (SSC2=C (NS (C (C=C3)=CC=C3C) (=O)=O)C=CC=C2)C=CC=C1) (C (C=C4)=CC=C4C)=O . This representation provides a way to encode the structure of the molecule in a text format.Aplicaciones Científicas De Investigación
Tratamiento de la leucemia mieloide aguda (LMA)
MP-A08 es un nuevo inhibidor de la esfingosina quinasa 1 (SPHK1) con actividad contra la leucemia mieloide aguda (LMA) {svg_1}. Se ha demostrado que supera los desafíos fisicoquímicos de this compound y permite su entrega efectiva para mejorar la eficacia y la supervivencia de ratones injertados con LMA humana en modelos preclínicos {svg_2}. La combinación de liposomas cargados con this compound con la quimioterapia estándar, citarabina, y la terapia dirigida, venetoclax, contra líneas celulares de LMA humana ha mostrado efectos sinérgicos significativos {svg_3}.
Sistema de entrega basado en liposomas
Se ha demostrado que un sistema de encapsulación y entrega basado en liposomas diseñado racionalmente supera los desafíos fisicoquímicos de this compound {svg_4}. Este sistema aumenta la potencia de this compound contra las células de LMA {svg_5}. Los liposomas de this compound aumentaron la eficacia de this compound contra las células de LMA de pacientes (> 140 veces) y prolongaron significativamente la supervivencia general de ratones con enfermedad de LMA humana {svg_6}.
Terapia combinada con citarabina
La citarabina (en el rango de dosis de 0,1 a 0,5 µM) en combinación con liposomas de this compound mostró efectos sinérgicos significativos (como se confirmó mediante el índice de combinación de Chou-Talalay) contra las líneas celulares de LMA humana sensibilizadas a la quimioterapia MV4-11 y OCI-AML3 {svg_7}.
Terapia combinada con venetoclax
Venetoclax (en el rango de dosis de 0,5 a 250 nM) en combinación con liposomas de this compound mostró efectos sinérgicos significativos contra las líneas celulares de LMA humana sensibilizadas a la quimioterapia, particularmente en células de LMA humana resistentes a venetoclax {svg_8}.
Inhibición de MCL-1 a través de SPHK1
El fuerte efecto sinérgico de las terapias combinadas se debe a múltiples mecanismos de acción, es decir, inhibir MCL-1 a través de la inhibición de SPHK1, lo que lleva a la acumulación de ceramida, la activación de la proteína quinasa R, la regulación positiva de ATF4 y la activación de NOXA, lo que finalmente da como resultado la degradación de MCL-1 {svg_9}.
Tratamiento del adenocarcinoma de pulmón
This compound es un inhibidor altamente selectivo competitivo de ATP que inhibe tanto SK1 como SK2 {svg_10}. Bloquea la señalización pro-proliferativa, induce la apoptosis de forma dependiente de SK y reprime el crecimiento del adenocarcinoma de pulmón humano en un modelo de xenotrasplante de ratón al inducir la apoptosis tumoral e inhibir la angiogénesis {svg_11}.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide are sphingosine kinases 1 and 2 (SphK1 and SphK2) . These enzymes play a crucial role in the production of sphingosine-1-phosphate (S1P), a bioactive lipid with established roles in tumor initiation, progression, and chemotherapy resistance .
Mode of Action
This compound acts as an ATP-competitive inhibitor of SphK1 and SphK2 . It selectively inhibits these two enzymes over a panel of other kinases . By inhibiting these kinases, the compound reduces the generation of S1P, leading to an increase in ceramide levels .
Biochemical Pathways
The inhibition of SphK1 by this compound leads to multiple mechanisms of action. It results in the inhibition of MCL-1 through SphK1 inhibition, leading to ceramide accumulation, activation of protein kinase R, ATF4 upregulation, and NOXA activation, ultimately resulting in MCL-1 degradation . This process affects the survival signaling from the S1P receptor 2 .
Pharmacokinetics
The compound’s pharmacokinetics have been improved through the use of a rationally designed liposome-based encapsulation and delivery system . This system has been shown to overcome the physicochemical challenges of the compound and enable its effective delivery for improved efficacy .
Result of Action
The compound induces caspase-dependent cell death in acute myeloid leukemia (AML) cell lines, primary AML patient cells, and leukemic progenitor/stem cells . It also reduces tumor growth in a human lung adenocarcinoma xenograft mouse model by inducing apoptosis and suppressing angiogenesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the use of a liposome-based delivery system can enhance the compound’s bioavailability and efficacy in different environments
Análisis Bioquímico
Biochemical Properties
MP-A08 plays a crucial role in biochemical reactions by inhibiting SPHK1, which is responsible for the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This inhibition leads to a decrease in S1P levels and an increase in ceramide levels, which are associated with pro-apoptotic signaling pathways . This compound interacts with various enzymes, proteins, and biomolecules, including SPHK1 and SPHK2, with Ki values of 6.9 ± 0.8 μM and 27 ± 3 μM, respectively . The nature of these interactions involves competitive inhibition at the ATP-binding site of the enzymes, thereby blocking their activity and altering downstream signaling pathways.
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound induces mitochondrial-associated apoptosis by increasing ceramide levels and reducing S1P levels . This compound also inhibits pro-proliferative signaling pathways, leading to reduced cell growth and proliferation . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the balance between ceramide and S1P, which are critical regulators of cell fate .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with SPHK1 and SPHK2, leading to the inhibition of these enzymes . By blocking the ATP-binding site, this compound prevents the phosphorylation of sphingosine to S1P, resulting in decreased S1P levels and increased ceramide levels . This shift in the balance between S1P and ceramide activates pro-apoptotic signaling pathways, including the activation of protein kinase R, ATF4 upregulation, and NOXA activation, ultimately leading to apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its stability may decrease in solution . Long-term studies have shown that this compound maintains its inhibitory effects on SPHK1 and SPHK2 over extended periods, leading to sustained decreases in S1P levels and increases in ceramide levels . These changes result in prolonged pro-apoptotic signaling and reduced cell proliferation in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits SPHK1 and SPHK2, leading to reduced tumor growth and increased apoptosis in cancer models . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular functions . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to sphingolipid metabolism. By inhibiting SPHK1 and SPHK2, this compound alters the balance between sphingosine, S1P, and ceramide . This modulation affects metabolic flux and metabolite levels, leading to changes in cellular signaling and function . The compound’s interactions with enzymes and cofactors in these pathways are critical for its biochemical and therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the localization and accumulation of this compound, affecting its bioavailability and efficacy . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for this compound’s ability to inhibit SPHK1 and SPHK2 effectively and modulate sphingolipid signaling pathways .
Propiedades
IUPAC Name |
4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S2/c1-20-11-15-23(16-12-20)35(31,32)29-25-8-4-3-7-22(25)19-28-26-9-5-6-10-27(26)30-36(33,34)24-17-13-21(2)14-18-24/h3-19,29-30H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDBNMYJUMAXDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: MP-A08 functions as an ATP-competitive inhibitor of SPHK1, a key enzyme involved in the sphingolipid metabolism pathway. [, ] By inhibiting SPHK1, this compound disrupts the balance of sphingolipids, leading to an increase in pro-apoptotic ceramide and a decrease in pro-survival sphingosine 1-phosphate. This shift towards ceramide accumulation triggers apoptosis, effectively killing AML cells. [, ] Additionally, this compound has been shown to inhibit tumor angiogenesis, further contributing to its anti-cancer properties. []
A: Research indicates that this compound loaded liposomes exhibit synergistic effects when combined with both standard chemotherapy agents like cytarabine and targeted therapies like venetoclax. [] This synergistic activity is particularly noteworthy in chemoresistant AML cell lines, highlighting this compound’s potential to overcome drug resistance. [] The combined effect arises from multiple mechanisms, including the inhibition of MCL-1 (an anti-apoptotic protein), ceramide accumulation, and activation of pro-apoptotic pathways. []
A: this compound faces challenges regarding its "drug-like properties," such as solubility and bioavailability. [] Encapsulating this compound within liposomes significantly improves its delivery and efficacy. [] This is attributed to enhanced specificity, bioaccessibility, and targeted delivery to the bone marrow, as observed in pharmacokinetic and biodistribution studies. [] The liposomal delivery system effectively addresses the inherent limitations of this compound, paving the way for its clinical translation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B609146.png)


![N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide](/img/structure/B609151.png)
![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)


![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B609161.png)
![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)